

Spectroscopic and Structural Characterization of Jangomolide: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Jangomolide** is a naturally occurring limonoid isolated from Aglaia roxburghiana. As a member of the Meliaceae family, this compound belongs to a class of structurally complex and biologically significant secondary metabolites. The elucidation of its intricate molecular architecture has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and the methodologies employed in the characterization of **Jangomolide** and related limonoids. While the primary literature containing the specific spectral data for **Jangomolide** is not readily accessible, this document presents representative data and protocols from closely related analogues to serve as a detailed technical reference.

Introduction to Jangomolide

Jangomolide is a tetranortriterpenoid, specifically a limonoid, a class of compounds known for their wide range of biological activities. It was first isolated from the plant Aglaia roxburghiana. The molecular formula of **Jangomolide** is C₂₆H₂₈O₈. The structural elucidation of such complex natural products relies heavily on the synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy, along with high-resolution mass spectrometry (HRMS) to confirm the elemental composition and fragmentation patterns.



Experimental Protocols

The following sections detail representative experimental procedures for the isolation and spectroscopic analysis of limonoids from Aglaia species, which are analogous to the methods used for **Jangomolide**.

2.1. Isolation of Limonoids from Aglaia roxburghiana

A general procedure for the extraction and isolation of limonoids from the plant material is as follows:

- Extraction: The dried and powdered plant material (e.g., leaves, bark, or seeds) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.
- Fractionation: The crude ethyl acetate extract, typically rich in limonoids, is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.
- Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

2.2. NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
- 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.



- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H ¹³C correlations, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

2.3. Mass Spectrometry

High-resolution mass spectra are essential for determining the elemental composition of the molecule.

- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly used.
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 μg/mL).
- Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired
 in positive or negative ion mode. The accurate mass of the molecular ion ([M+H]+, [M+Na]+,
 or [M-H]-) is measured.

Spectroscopic Data Presentation

As the specific NMR data for **Jangomolide** from its primary publication is not available, the following tables present representative ¹H and ¹³C NMR data for a related limonoid from an Aglaia species to illustrate the typical chemical shifts and assignments.

Table 1: Representative ¹H NMR Data for an Aglaia Limonoid (in CDCl₃)



Position	δΗ (ppm)	Multiplicity	J (Hz)
1	3.85	d	12.5
2	2.10	m	
3	5.40	S	
5	2.90	d	9.5
6α	2.15	dd	15.0, 4.5
6β	1.90	m	
9	2.50	d	5.0
11α	1.80	m	_
11β	1.65	m	_
12α	1.95	m	_
12β	1.75	m	
15	5.10	S	
17	5.50	S	_
21	7.40	t	1.5
22	6.35	t	1.5
23	7.45	S	
30	3.70	S	

Table 2: Representative ¹³C NMR Data for an Aglaia Limonoid (in CDCl₃)



Position	δC (ppm)	Position	δC (ppm)
1	78.5	15	78.0
2	35.0	16	167.0
3	80.5	17	75.0
4	40.0	18	21.0
5	45.5	19	15.0
6	28.0	20	120.0
7	174.0	21	141.0
8	142.0	22	110.0
9	50.0	23	143.0
10	45.0	28	25.0
11	18.0	29	17.0
12	30.0	30	170.0
13	38.0	ОМе	52.5
14	150.0		

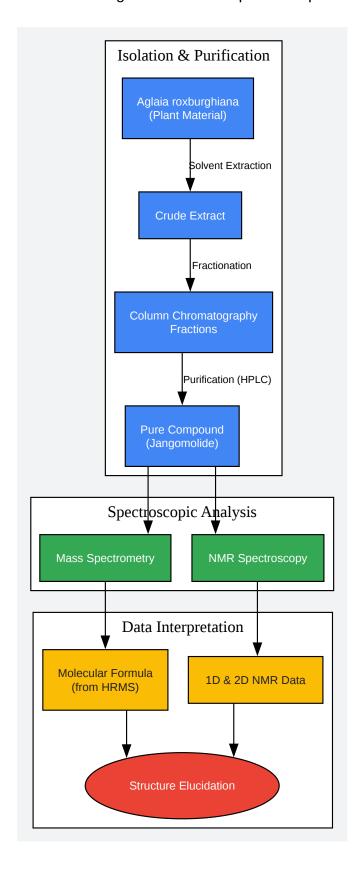
Table 3: Mass Spectrometry Data for **Jangomolide**

Parameter	Value
Molecular Formula	C26H28O8
Molecular Weight	468.49 g/mol
Ionization Mode	ESI
Observed [M+H]+	Data not available
Calculated [M+H]+	469.1857



Visualization of Analytical Workflow

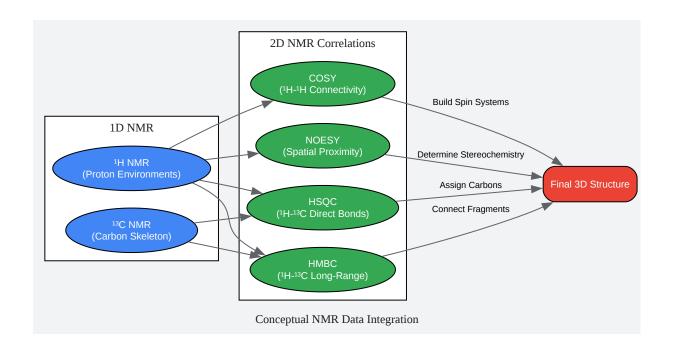
The following diagrams illustrate the logical flow of the spectroscopic analysis process.





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Caption: Workflow for the isolation and structural elucidation of **Jangomolide**.



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Caption: Integration of NMR experiments for structure elucidation.

Conclusion

The structural determination of complex natural products like **Jangomolide** is a rigorous process that relies on the precise application of modern spectroscopic techniques. While the specific, original data for **Jangomolide** remains elusive in readily available literature, the established methodologies for the analysis of related limonoids from the Aglaia genus provide a robust framework for understanding its chemical characterization. The representative protocols and data presented herein serve as a valuable technical guide for researchers in natural product chemistry and drug discovery, illustrating the critical interplay between isolation, multi-







dimensional NMR, and high-resolution mass spectrometry in unveiling the structures of novel bioactive compounds.

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